molecular formula C14H16FN5OS B12227593 5-Fluoro-4-methyl-6-[4-(4-methyl-1,3-thiazole-5-carbonyl)piperazin-1-yl]pyrimidine

5-Fluoro-4-methyl-6-[4-(4-methyl-1,3-thiazole-5-carbonyl)piperazin-1-yl]pyrimidine

Cat. No.: B12227593
M. Wt: 321.38 g/mol
InChI Key: WSAUEENNPCYWKR-UHFFFAOYSA-N
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Description

5-Fluoro-4-methyl-6-[4-(4-methyl-1,3-thiazole-5-carbonyl)piperazin-1-yl]pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds It contains a pyrimidine ring substituted with fluorine, methyl, and a piperazine moiety linked to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-4-methyl-6-[4-(4-methyl-1,3-thiazole-5-carbonyl)piperazin-1-yl]pyrimidine typically involves multi-step organic synthesis. The process begins with the preparation of the pyrimidine core, followed by the introduction of the fluorine and methyl groups. The piperazine moiety is then attached, and finally, the thiazole ring is introduced through a coupling reaction. Common reagents used in these steps include halogenating agents, methylating agents, and coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, can be employed to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-4-methyl-6-[4-(4-methyl-1,3-thiazole-5-carbonyl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine or methyl positions using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like DMF or DMSO.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated or demethylated products.

Scientific Research Applications

5-Fluoro-4-methyl-6-[4-(4-methyl-1,3-thiazole-5-carbonyl)piperazin-1-yl]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Fluoro-4-methyl-6-[4-(4-methyl-1,3-thiazole-5-carbonyl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-2-methyl-1-(isopropyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazole
  • BLU-667 (Lascitinib)

Uniqueness

5-Fluoro-4-methyl-6-[4-(4-methyl-1,3-thiazole-5-carbonyl)piperazin-1-yl]pyrimidine is unique due to its specific substitution pattern and the presence of both a thiazole and piperazine moiety. This combination of functional groups can confer unique biological activities and chemical reactivity, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H16FN5OS

Molecular Weight

321.38 g/mol

IUPAC Name

[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone

InChI

InChI=1S/C14H16FN5OS/c1-9-11(15)13(17-7-16-9)19-3-5-20(6-4-19)14(21)12-10(2)18-8-22-12/h7-8H,3-6H2,1-2H3

InChI Key

WSAUEENNPCYWKR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=N1)N2CCN(CC2)C(=O)C3=C(N=CS3)C)F

Origin of Product

United States

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